![molecular formula C17H18F2N2O3 B4722818 N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide](/img/structure/B4722818.png)
N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide
Overview
Description
N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide, also known as DFP-10825, is a novel small molecule compound that has been synthesized for use in scientific research. This compound has received significant attention due to its potential applications in the field of neuroscience, specifically in the study of memory and learning.
Mechanism of Action
N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide works by inhibiting the activity of a specific protein kinase, which is involved in the phosphorylation of various proteins that are critical for the maintenance of synaptic plasticity and memory formation. By inhibiting this protein kinase, N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide can enhance the formation and retention of memories.
Biochemical and physiological effects:
N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has been found to enhance the formation and retention of memories in various animal models. In addition, this compound has been shown to improve cognitive function in animals with impaired memory and learning abilities. However, the exact biochemical and physiological effects of N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide are still being studied.
Advantages and Limitations for Lab Experiments
N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has several advantages for use in lab experiments. Firstly, it is a potent and selective inhibitor of a specific protein kinase, which makes it a valuable tool for studying the role of this kinase in memory and learning processes. Secondly, N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has been shown to have minimal toxicity and side effects in animal models. However, the limitations of N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide include its high cost and the proprietary nature of its synthesis method.
Future Directions
There are several potential future directions for research on N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide. Firstly, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on synaptic plasticity and memory formation. Secondly, N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide could be used in combination with other drugs or therapies to enhance its efficacy in the treatment of neurological disorders. Finally, the development of more cost-effective synthesis methods for N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide could make this compound more widely available for use in scientific research.
Scientific Research Applications
N-(2,5-difluorophenyl)-3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanamide has been found to be a potent and selective inhibitor of a specific protein kinase, which is involved in the regulation of memory and learning processes in the brain. As such, this compound has potential applications in the study of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-(2,5-difluorophenyl)-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3/c18-10-5-6-13(19)14(9-10)20-15(22)7-8-21-16(23)11-3-1-2-4-12(11)17(21)24/h5-6,9,11-12H,1-4,7-8H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWMFTNTWNANIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)NC3=C(C=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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